molecular formula C9H6BrClN2 B598478 7-Bromo-3-chloroquinolin-4-amine CAS No. 1203644-98-7

7-Bromo-3-chloroquinolin-4-amine

Cat. No.: B598478
CAS No.: 1203644-98-7
M. Wt: 257.515
InChI Key: RMRQQOXIBUOUTE-UHFFFAOYSA-N
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Description

7-Bromo-3-chloroquinolin-4-amine (IUPAC name: 7-bromo-4-chloroquinolin-3-amine) is a halogenated quinoline derivative with the molecular formula C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol . It is a solid compound stored at 4°C in a dark, inert environment to ensure stability . The compound’s structure features a quinoline core substituted with bromine at the 7-position, chlorine at the 3-position, and an amine group at the 4-position. Its InChIKey (XNSJTJZWPGLBAN-UHFFFAOYSA-N) and safety data (Hazard Statements: H302, H312, H315, etc.) highlight its reactivity and handling requirements .

Properties

CAS No.

1203644-98-7

Molecular Formula

C9H6BrClN2

Molecular Weight

257.515

IUPAC Name

7-bromo-3-chloroquinolin-4-amine

InChI

InChI=1S/C9H6BrClN2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,(H2,12,13)

InChI Key

RMRQQOXIBUOUTE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C=C1Br)Cl)N

Synonyms

4-Amino-7-bromo-3-chloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen and Functional Group Variations

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • Molecular Formula : C₁₆H₁₁BrF₂N₂
  • Substituents : Bromine at 6-position, difluoromethylphenyl group at 4-amine.
  • Synthesis: One-step protocol using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline under reflux, yielding 83% .
  • Key Differences: Bromine position (6 vs. 7) and absence of chlorine.
7-Bromo-3-nitroquinolin-4-amine (CAS 1232149-36-8)
  • Molecular Formula : C₉H₆BrN₃O₂
  • Substituents : Nitro group replaces chlorine at 3-position.
  • Similarity Score : 0.87 (structurally closer due to conserved bromine and amine positions) .
  • Impact : Nitro groups increase electrophilicity, altering reactivity in substitution reactions compared to chloro derivatives.
3-Bromo-7-fluoroquinolin-4-amine
  • Molecular Formula : C₉H₆BrFN₂
  • Substituents : Fluorine replaces chlorine at 7-position.
  • Safety : Classified under H302 (acute toxicity) but lacks chlorine-related hazards (e.g., H312) .
  • Electronic Effects : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Chalcone and Hybrid Derivatives

(2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one
  • Molecular Formula : C₂₅H₁₉ClN₂O₂
  • Substituents: Chalcone moiety with methoxyphenyl and 7-chloroquinolin-4-amine groups.
  • Properties : Melting point 201–203°C , 85% yield via Claisen-Schmidt condensation .
  • Applications : Tested for antimalarial activity via heme crystallization inhibition .
N-(4-(5-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-7-chloroquinolin-4-amine (Compound 15)
  • Molecular Formula : C₃₀H₂₃BrClN₃
  • Substituents : Pyrazole and bromophenyl groups.
  • Synthesis : Microwave-assisted reaction (250 W, 120°C) achieving 75–95% yields .
  • Advantage : Hybrid structures often exhibit dual biological activities (e.g., antimalarial and anticancer) .

Heterocyclic Analogues

4-Bromo-7-chloroisoquinolin-1-amine
  • Molecular Formula : C₉H₆BrClN₂
  • Structure: Isoquinoline core (vs. quinoline) with bromine at 4-position and chlorine at 7-position.
  • Impact : Altered ring geometry affects binding to biological targets (e.g., enzymes or receptors) .
7-Bromo-2-chloroquinazolin-4-amine
  • Molecular Formula : C₈H₅BrClN₃
  • Structure : Quinazoline core with bromine at 7-position and chlorine at 2-position.
  • Applications : Used as a pharmaceutical intermediate; quinazoline derivatives are common kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Applications
7-Bromo-3-chloroquinolin-4-amine C₉H₆BrClN₂ 7-Br, 3-Cl, 4-NH₂ 257.51 - - Pharmaceutical intermediate
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine C₁₆H₁₁BrF₂N₂ 6-Br, 4-NH-(difluoromethylphenyl) 349.17 - 83% Neuropharmacology
7-Bromo-3-nitroquinolin-4-amine C₉H₆BrN₃O₂ 7-Br, 3-NO₂, 4-NH₂ 276.06 - - Electrophilic reactions
(2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one C₂₅H₁₉ClN₂O₂ Chalcone + 7-Cl-quinolin-4-amine 414.89 201–203 85% Antimalarial
7-Bromo-2-chloroquinazolin-4-amine C₈H₅BrClN₃ Quinazoline core, 7-Br, 2-Cl 258.50 - - Kinase inhibition

Q & A

What are the standard synthetic routes for preparing 7-Bromo-3-chloroquinolin-4-amine?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) reactions. For example, halogenated quinoline precursors (e.g., 4,7-dichloroquinoline) can react with ammonia or primary amines under reflux in polar solvents like ethanol or methanol . For bromination, intermediates like 7-bromo-3-nitroquinolin-4-amine (CAS: 1232149-36-8) may be synthesized first, followed by nitro-group reduction to the amine . Key steps include:

  • Reagent selection : Use of brominating agents (e.g., PBr₃) for bromine introduction.
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the product .

How can competing halogen reactivities (Br vs. Cl) be managed during synthesis?

Level: Advanced
Methodological Answer:
Bromo and chloro substituents exhibit distinct electronic effects. To avoid undesired side reactions:

  • Temperature control : Lower temperatures favor selective substitution at more reactive positions (e.g., para to electron-withdrawing groups).
  • Protecting groups : Temporarily block reactive sites using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance NAS at electron-deficient positions .

What analytical techniques are essential for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and amine proton integration .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br/Cl splitting) .
  • IR spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-Br/C-Cl vibrations .

How can structural isomers or impurities be resolved during characterization?

Level: Advanced
Methodological Answer:

  • HPLC with chiral columns : Separates enantiomers or diastereomers using mobile phases like acetonitrile/water .
  • 2D NMR (e.g., COSY, NOESY) : Resolves overlapping signals in complex mixtures .
  • X-ray crystallography : Provides unambiguous confirmation of the crystal structure, especially for novel derivatives .

What biological activities are associated with this compound?

Level: Basic
Methodological Answer:
Halogenated quinolines exhibit antimicrobial , antimalarial , and anticancer activities. For example:

  • Anticancer : Inhibits DNA synthesis in cancer cell lines (e.g., IC₅₀ values in the µM range) .
  • Antimicrobial : Disrupts bacterial enzyme function (e.g., dihydrofolate reductase) .

What mechanisms underlie its interaction with biological targets?

Level: Advanced
Methodological Answer:

  • DNA intercalation : Planar quinoline rings insert between DNA base pairs, disrupting replication .
  • Enzyme inhibition : Halogens enhance binding to hydrophobic enzyme pockets (e.g., via van der Waals interactions) .
  • Metalloenzyme chelation : Amine and halogen groups coordinate with metal ions in catalytic sites .

How do substituent positions influence structure-activity relationships (SAR)?

Level: Advanced
Methodological Answer:

Substituent PositionEffect on ActivityExample Comparison
3-Chloro Enhances lipophilicity and target bindingThis compound vs. 6-Bromoquinoline (lower activity)
4-Amino Facilitates hydrogen bonding with enzymesHigher activity than 4-hydroxy analogues
7-Bromo Increases metabolic stabilityOutperforms 7-fluoro derivatives in pharmacokinetic studies .

How should contradictory biological data (e.g., varying IC₅₀ values) be addressed?

Level: Advanced
Methodological Answer:

  • Assay standardization : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) .
  • Dose-response validation : Repeat experiments with gradient concentrations to confirm reproducibility .
  • Computational modeling : Use molecular docking to identify binding mode discrepancies .

What multi-step strategies are optimal for synthesizing derivatives?

Level: Advanced
Methodological Answer:

Intermediate functionalization : Introduce bromine via electrophilic substitution, then perform NAS for chlorine/amine groups .

Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the 7-bromo position .

Reductive amination : Modify the 4-amine group with aldehydes/ketones to create secondary amines .

How can analogues be designed to improve pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • Bioisosteric replacement : Substitute Br with CF₃ to enhance metabolic stability without sacrificing bulk .
  • Prodrug strategies : Convert the 4-amine to a carbamate for improved oral bioavailability .
  • Solubility enhancement : Introduce polar groups (e.g., morpholine) at non-critical positions .

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